Benzyl 6-aminohexanoate hydrochloride
Description
Contextualization within Advanced Organic Synthesis
In the realm of advanced organic synthesis, the demand for versatile and efficient building blocks is paramount. Developments in synthetic chemistry are increasingly focused on improving the selectivity and sustainability of chemical transformations. nih.gov Bifunctional reagents, such as Benzyl (B1604629) 6-aminohexanoate (B3152083) hydrochloride, are instrumental in this regard. They offer an atom-economic approach to constructing complex molecular architectures and enable novel reaction pathways. nih.gov The presence of two distinct reactive sites—the amino group and the protected carboxyl group—allows for sequential and controlled modifications, a cornerstone of modern synthetic strategies.
The primary synthetic route to Benzyl 6-aminohexanoate hydrochloride typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. This straightforward synthesis makes it an accessible reagent for academic and industrial research.
Significance as a Foundational Chemical Building Block
Chemical building blocks are relatively small molecules that possess reactive functional groups, allowing for their incorporation into larger, more complex structures. nih.gov The bifunctional nature of this compound makes it a highly valued building block, particularly in the construction of libraries of compounds for drug discovery and materials science. nih.gov Its linear six-carbon chain also provides flexibility and a defined spatial orientation, which is crucial in the design of molecules with specific biological or material properties.
The strategic use of protecting groups is a central theme in organic synthesis. In this compound, the benzyl group protects the carboxylic acid, while the amine is present as a hydrochloride salt. This arrangement allows for the selective reaction of the amine group after its neutralization, while the carboxylic acid remains unreactive. The benzyl group can later be removed through hydrogenolysis, a mild and efficient deprotection method, to reveal the free carboxylic acid for subsequent reactions. This orthogonality in reactivity is a key feature that underscores its significance as a building block.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 5515-00-4 |
| Molecular Formula | C13H20ClNO2 |
| Molecular Weight | 257.76 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Overview of Key Research Domains and Emerging Applications
The versatility of this compound has led to its application in several key research areas. Its role as a linker molecule is particularly prominent in the field of medicinal chemistry and drug delivery.
Peptide Synthesis and Peptidomimetics
In solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. lsu.edu Bifunctional molecules like Benzyl 6-aminohexanoate can be used as spacers or linkers to connect the peptide to the resin or to introduce a flexible spacer within the peptide sequence itself. lsu.edu The defined length of the hexanoate (B1226103) chain can be advantageous in controlling the distance between different parts of a synthetic peptide or a peptidomimetic. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. researchgate.net
Linker in Drug Conjugates
A significant application of this compound and similar structures is in the design of linkers for antibody-drug conjugates (ADCs). synmedchem.comresearchgate.net ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. synmedchem.com The linker plays a crucial role in the stability and efficacy of the ADC. researchgate.net The bifunctional nature of Benzyl 6-aminohexanoate allows it to be coupled to both the drug and the antibody (or a component that attaches to the antibody). The length and flexibility of the linker can influence the properties of the ADC, including its solubility, stability, and the efficiency of drug release at the target site.
Polymer Chemistry
The structure of this compound makes it a suitable monomer for the synthesis of polyamides and polyesters. The amino and carboxyl groups can participate in polymerization reactions to form amide or ester linkages, respectively. The use of such bifunctional monomers allows for the creation of polymers with specific properties. For instance, it can be incorporated into poly(ether-block-amide) copolymers, which are thermoplastic elastomers with a combination of hard polyamide segments and soft polyether segments. nih.govnih.govresearchgate.net
Emerging Applications in Imaging
Derivatives of benzylamine (B48309) and related structures are being explored for the development of imaging agents, particularly for positron emission tomography (PET). michaeljfox.orgnih.gov PET is a non-invasive imaging technique that is crucial for the diagnosis and monitoring of various diseases. mdpi.com The development of novel PET tracers often involves the synthesis of molecules that can selectively bind to biological targets of interest. The scaffold of Benzyl 6-aminohexanoate can be modified to incorporate a radionuclide and a targeting moiety, making it a potential platform for the design of new imaging probes.
The following table provides an overview of the research domains where this compound and its derivatives are being applied:
| Research Domain | Application of this compound |
| Medicinal Chemistry | Synthesis of drug-linker conjugates for ADCs. |
| Peptide Science | Use as a spacer or linker in solid-phase peptide synthesis. |
| Polymer Science | Monomer for the synthesis of polyamides and polyesters. |
| Medical Imaging | Scaffold for the development of novel PET imaging agents. |
Structure
2D Structure
Properties
IUPAC Name |
benzyl 6-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOOREZHFIOQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5515-00-4 | |
| Record name | benzyl 6-aminohexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Biocatalytic Approaches to 6-Aminohexanoic Acid and Derivatives
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis for producing 6-aminohexanoic acid and its derivatives. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.
Whole-Cell Catalyzed Synthesis Strategies from Precursors
Whole-cell biocatalysis leverages the intact enzymatic machinery within microorganisms to convert simple precursors into valuable chemicals like 6-aminohexanoic acid (6-AHA). This approach avoids costly enzyme purification and can facilitate cofactor regeneration.
Several strategies have been developed for the whole-cell synthesis of 6-AHA. One prominent route starts from cyclohexane (B81311). A mixed-species consortium of rationally engineered Pseudomonas taiwanensis and Escherichia coli has been successfully employed nih.govresearchgate.net. The P. taiwanensis strain contains an upstream cascade that converts cyclohexane to ε-caprolactone. This intermediate is then transferred to the E. coli strain, which harbors the downstream pathway to hydrolyze the lactone and convert the resulting 6-hydroxyhexanoic acid into 6-AHA nih.govresearchgate.net. This one-pot process achieved a high conversion rate with an 86% yield of 6-AHA from cyclohexane nih.gov.
Another strategy involves the biosynthesis of 6-AHA from ε-caprolactone using engineered E. coli cells, which has been shown to yield up to 2 g/L in fed-batch fermentations nih.gov. Additionally, the biocatalytic conversion of adipic acid to 6-AHA has been demonstrated using enzyme cascades involving carboxylic acid reductases (CARs) and transaminases (TAs), achieving up to 95% conversion in a one-pot system researchgate.net. These whole-cell and multi-enzyme systems represent promising, environmentally benign routes to this important nylon-6 precursor mdpi.comresearchgate.net.
Table 3: Whole-Cell Biocatalytic Strategies for 6-Aminohexanoic Acid (6-AHA) Synthesis
| Precursor | Biocatalyst System | Key Enzymes Involved | Reported Yield/Conversion |
|---|---|---|---|
| Cyclohexane | Mixed culture: P. taiwanensis & E. coli | Monooxygenase, Dehydrogenase, Lactonase, Transaminase | 86% Yield nih.gov |
| ε-Caprolactone | Engineered E. coli | Lactonase/Esterase, Dehydrogenase, Transaminase | Up to 2 g/L nih.gov |
| Adipic Acid | One-pot enzyme cascade | Carboxylic Acid Reductase (CAR), Transaminase (TA) | Up to 95% Conversion researchgate.net |
| 1,6-Hexanediol | Gluconobacter oxydans | Alcohol Dehydrogenase | Selective oxidation to 6-hydroxyhexanoic acid rsc.org |
Enzymatic Reaction Pathways and Substrate Specificity for Derivatization
The enzymatic synthesis and derivatization of 6-aminohexanoic acid rely on specific enzymes that can recognize and transform either the precursor molecules or 6-AHA itself. The substrate specificity of these enzymes is paramount for the efficiency and selectivity of the biocatalytic process.
The conversion of 6-hydroxyhexanoic acid (6-HHA), derived from the hydrolysis of ε-caprolactone, to 6-AHA is a key transformation. This two-step process is typically catalyzed by an alcohol dehydrogenase (ADH) followed by a transaminase (TA). The ADH oxidizes the terminal hydroxyl group of 6-HHA to an aldehyde (6-oxohexanoic acid). Subsequently, a ω-transaminase transfers an amino group from an amino donor (e.g., alanine) to the aldehyde, yielding 6-AHA nih.gov. The choice of enzymes is critical; for instance, the transaminase from Chromobacterium violaceum (CV2025) has been shown to be effective for this conversion due to its activity on long-chain aldehydes bearing carboxylic acid groups nih.gov.
Similarly, the conversion of adipic acid to 6-AHA utilizes a carboxylic acid reductase (CAR) to reduce one of the carboxylic acid groups to an aldehyde, which is then aminated by a transaminase researchgate.net. The substrate specificity of the CAR is a key factor, and enzyme engineering has been employed to enhance its activity towards 6-AHA for further conversion to 1,6-hexamethylenediamine researchgate.net.
The enzymatic pathways are not limited to synthesis. Enzymes from certain Pseudomonas strains can biodegrade caprolactam by first hydrolyzing it to 6-AHA. This is followed by deamination via a transaminase to form 6-oxohexanoic acid, which is then oxidized by a dehydrogenase to adipic acid, eventually entering the β-oxidation pathway. The specificity of these enzymes for linear C6 compounds is central to these metabolic routes.
Advanced Applications in Complex Molecular Architecture Design
Construction of Modified Peptides and Amino Acid Derivatives
The unique structure of Benzyl (B1604629) 6-aminohexanoate (B3152083) hydrochloride makes it a versatile tool for peptide chemists and those designing novel amino acid structures. The presence of both amino and carboxyl functional groups on a linear hydrocarbon chain allows it to be incorporated into peptide-like structures or to serve as a scaffold for more complex derivatives.
Non-natural amino acids are crucial components in modern drug discovery and materials science, offering modified properties such as enhanced stability, constrained conformations, and novel functionalities. sigmaaldrich.com Benzyl 6-aminohexanoate hydrochloride functions as a key precursor in the synthesis of certain non-natural amino acid analogs, particularly those requiring a linear six-carbon spacer.
In this context, the compound provides a readily available ω-amino acid scaffold. The benzyl ester and hydrochloride salt act as protecting groups, allowing chemists to selectively perform reactions at one end of the molecule while the other remains inert. For instance, the free amine (after deprotection) can be subjected to alkylation, acylation, or coupling with other moieties to build a unique side chain. Subsequently, the deprotection of the benzyl ester reveals a carboxylic acid, enabling its incorporation into a peptide sequence using standard peptide synthesis protocols. This strategy is a cornerstone for developing peptidomimetics with improved pharmacological profiles. chemrxiv.orgnih.gov
Table 1: Functional Roles of Moieties in Non-Natural Amino Acid Synthesis
| Molecular Component | Function in Synthesis |
| 6-Aminohexanoate Backbone | Provides a flexible, linear six-carbon scaffold. |
| Benzyl Ester | Protects the carboxylic acid during reactions on the amino group. |
| Hydrochloride Salt | Protects the amino group, enhancing stability and solubility. |
While this compound is an achiral molecule, it is frequently incorporated as a structural component into larger, complex chiral molecules. In stereoselective synthesis, the goal is to produce a single enantiomer of a chiral product, which is critical for pharmaceuticals where different enantiomers can have vastly different biological activities. researchgate.net
The role of this compound in these syntheses is that of an achiral building block or spacer. Chirality is introduced into the final molecule not by the compound itself, but through other steps in the synthetic sequence. These methods include the use of:
Chiral catalysts: Asymmetric hydrogenation or oxidation reactions that create a new stereocenter.
Chiral auxiliaries: A chiral group temporarily attached to the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. unimi.it
Chiral reagents: Stoichiometric reagents that are themselves enantiomerically pure.
Intermediate in Targeted Pharmaceutical Precursor Synthesis
In the multi-step synthesis of active pharmaceutical ingredients (APIs), intermediates are crucial chemical compounds that serve as the building blocks for the final drug molecule. pharmanoble.com this compound is an exemplary pharmaceutical intermediate due to its dual-protected functional groups. vulcanchem.com The benzyl group is a common protecting group for carboxylic acids, and the hydrochloride salt effectively protects the amino group.
This dual protection is highly advantageous in complex syntheses, preventing the highly reactive amine and carboxyl groups from participating in unwanted side reactions. google.com Chemists can deprotect these groups sequentially under different reaction conditions to introduce the 6-aminohexanoyl moiety into a larger molecular framework. This level of control is essential when constructing intricate drug molecules, ensuring high yields and purity of the final product. beilstein-journals.org The linear six-carbon chain is often used as a linker or spacer in various drug classes to connect different pharmacophores at an optimal distance for biological activity.
Utilization in Proteolysis-Targeting Chimera (PROTAC) Linker Design
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical component, as its length, rigidity, and chemical composition determine the PROTAC's ability to form a stable and effective ternary complex between the target protein and the E3 ligase. medchemexpress.com this compound provides structural motifs commonly used in PROTAC linker design.
The Hexanoate (B1226103) Chain: The six-carbon alkyl chain serves as a flexible or semi-rigid spacer, providing the necessary length to bridge the two ligands. The precise length of this chain is often optimized to achieve potent protein degradation. nih.gov
The Benzyl Group: Aromatic components like the benzyl group can be incorporated into linkers to add conformational rigidity. This restriction can pre-organize the PROTAC into a bioactive conformation, improving its efficacy. Furthermore, the benzyl group can engage in beneficial pi-stacking interactions with amino acid residues (e.g., tyrosine) on the E3 ligase or target protein, further stabilizing the ternary complex. researchgate.net
Table 2: Application of this compound Components in PROTAC Linker Design
| Component | Role in PROTAC Linker | Impact on PROTAC Function |
| Hexanoate Chain | Spacer/Linker Backbone | Optimizes distance between target protein and E3 ligase. |
| Benzyl Moiety | Rigidifying Element | Provides conformational restriction and can participate in pi-stacking interactions. nih.gov |
Development of Other Bioactive Conjugates and Ligands (e.g., Diosgenin (B1670711) Esters)
A common strategy in medicinal chemistry to enhance the therapeutic properties of a natural product is to create a conjugate, linking it to another molecule such as an amino acid. This can improve solubility, cell permeability, or biological activity. Diosgenin, a steroidal sapogenin, has known pharmacological activities but often requires modification to improve its potency. rsc.org
Research has demonstrated that conjugating diosgenin with amino acids via an ester linkage can significantly enhance its anticancer properties. nih.govnih.gov Specifically, the synthesis of a 6-aminohexanoic acid diosgenyl ester has been reported to yield a compound with high anti-cancer activity, making it a promising new drug candidate. researchgate.net
In the synthesis of such conjugates, a protected amino acid like this compound serves as a key starting material. The synthesis involves an esterification reaction between the 3-hydroxyl group of diosgenin and the carboxylic acid of the protected 6-aminohexanoic acid. The benzyl protecting group is then removed in a subsequent step to yield the final bioactive conjugate. This approach leverages the stability and controlled reactivity of the protected intermediate to successfully create novel and more potent therapeutic agents. nih.gov
Table 3: Research Findings on Diosgenin-Amino Acid Conjugates
| Compound | Biological Activity | Key Finding | Reference |
| Diosgenin | Anticancer | Moderate baseline activity. | nih.gov |
| 6-Aminohexanoic acid diosgenyl ester | Anticancer | Showed the highest anti-cancer activity among a series of synthesized derivatives. | researchgate.net |
| Various diosgenin-amino acid esters | Cytotoxicity | The majority of derivatives displayed significant cytotoxic potential against multiple tumor cell lines. | nih.gov |
Integration Within Peptide Chemistry Research
Implementation in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. peptide.compeptide.com Benzyl (B1604629) 6-aminohexanoate (B3152083) hydrochloride is incorporated into peptide chains during SPPS to introduce a non-amino acid linker or spacer. Each component of the molecule plays a distinct role in this process.
6-Aminohexanoate (Ahx) Core : This portion functions as a flexible, hydrophobic spacer. nih.govresearchgate.net Its integration into a peptide sequence can physically separate functional domains, labels, or the peptide itself from the solid support to mitigate steric hindrance. biosynth.com
Benzyl (Bzl) Ester : The benzyl group serves as a semi-permanent protecting group for the carboxylic acid functionality. In the widely used Boc/Bzl protection strategy, the temporary N-terminal Boc (tert-butyloxycarbonyl) group is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester remains intact. peptide.comluxembourg-bio.com The benzyl group requires stronger acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF), for its removal, which typically occurs during the final cleavage of the peptide from the resin. luxembourg-bio.comiris-biotech.de
Hydrochloride (HCl) Salt : The amine group of the 6-aminohexanoate moiety is stored as a stable hydrochloride salt. Prior to its use in a coupling reaction, the free amine must be liberated through neutralization with a non-nucleophilic base, such as diisopropylethylamine (DIEA).
The incorporation of Benzyl 6-aminohexanoate hydrochloride into an SPPS workflow follows standard protocols for amino acid coupling. The process involves the neutralization of the amine, followed by activation of the benzyl-protected carboxyl group with a coupling reagent, and subsequent reaction with the free N-terminus of the resin-bound peptide chain.
| Step | Description | Reagents | Purpose |
|---|---|---|---|
| 1. Neutralization | The hydrochloride salt of Benzyl 6-aminohexanoate is neutralized to generate a free primary amine. | Diisopropylethylamine (DIEA) or other non-nucleophilic base. | To prepare the amine for nucleophilic attack during the coupling reaction. |
| 2. Activation | The benzyl-protected carboxyl group is activated to form a highly reactive intermediate. | Coupling reagents such as HBTU, HATU, or DIC/Oxyma. | To facilitate the formation of the amide bond with the resin-bound peptide. |
| 3. Coupling | The activated spacer is added to the resin-bound peptide, reacting with the deprotected N-terminal amine. | N/A | To covalently link the 6-aminohexanoate spacer into the growing peptide chain. |
| 4. Washing | The resin is thoroughly washed to remove excess reagents and byproducts. | Solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). | To purify the resin-bound peptide before the next synthesis cycle. |
Contribution to Native Chemical Ligation Strategies
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide fragments. researchgate.netnih.gov The reaction classically occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. wikipedia.orgnih.gov
The contribution of this compound to NCL is indirect. It is not a direct participant in the ligation chemistry itself, as NCL requires a thioester, not a benzyl ester. However, it can be used as a building block to construct one of the peptide fragments intended for ligation. For instance, a peptide segment can be synthesized with a C-terminal 6-aminohexanoate linker protected as a benzyl ester. After the peptide is cleaved from the SPPS resin, the C-terminal benzyl ester would need to undergo chemical transformation to be converted into the required thioester before it can be used in an NCL reaction. Therefore, while not a primary tool for NCL, it can serve as a precursor for generating peptide fragments that contain flexible linkers, which are subsequently used in these ligation strategies.
Influence on Peptide Conformational and Interactional Properties through Linker Insertion
Conformational Properties: The six-carbon aliphatic chain of the Ahx linker lacks the rigidity of the peptide backbone and does not typically induce ordered secondary structures like α-helices or β-sheets. mdpi.com Instead, it often acts as a flexible hinge, allowing adjacent peptide domains or conjugated moieties to move and orient themselves with a higher degree of freedom. nih.gov This property is particularly valuable in the design of cyclic peptides, where the Ahx linker can be used to facilitate the formation of specific β-turn structures. nih.gov
Interactional Properties: By creating physical distance, the Ahx linker can prevent steric hindrance between a peptide and a conjugated functional group (e.g., a fluorescent dye, biotin, or a larger protein). peptide.combiosynth.com This separation ensures that the peptide can bind to its target receptor or enzyme without interference from the attached molecule, thereby preserving or even enhancing its biological activity. biosynth.comlifetein.com Studies on peptide-based biosensors have shown that the length and flexibility of linkers are critical determinants of docking efficiency and sensitivity. mdpi.comnih.gov While longer linkers can improve performance, the specific choice depends on the application, as hydrophobic spacers like Ahx may sometimes lead to aggregation in aqueous solutions. lifetein.commdpi.com
| Linker Type | Key Characteristics | Common Applications |
|---|---|---|
| 6-Aminohexanoic acid (Ahx) | Flexible, hydrophobic, defined length. nih.govlifetein.com | Separating peptides from labels (dyes, biotin), modulating receptor affinity. biosynth.comlifetein.com |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, improves solubility. lifetein.com | Enhancing biocompatibility, increasing circulation half-life, drug delivery. lifetein.com |
| Glycine-Serine Repeats (e.g., (GS)n) | Flexible, hydrophilic, protease resistant. mdpi.com | Linking protein domains, improving stability and expression. |
| Proline Repeats | Rigid, creates defined separation. nih.gov | Structural probes, creating fixed distances between functional elements. |
Design of Peptide-Based Research Probes and Tools (e.g., Enzyme Inhibitor Development)
This compound is a valuable reagent for constructing sophisticated peptide-based tools used in biochemical and medical research. nih.govrsc.org The 6-aminohexanoate spacer it provides is frequently used to connect bioactive peptides to various reporter or affinity tags.
Research Probes : In the development of fluorescent or biotinylated probes, the Ahx spacer is commonly inserted between the peptide sequence and the label (e.g., FITC or biotin). biosynth.comlifetein.com This spacer arm is critical for preventing the often-bulky label from sterically blocking the peptide's binding site, ensuring that the probe can interact effectively with its biological target, such as an antibody or receptor protein. peptide.combiosynth.com
Enzyme Inhibitors and Bioactive Analogs : The Ahx moiety can be incorporated directly into the backbone of a peptide to modify its therapeutic or biological properties. nih.gov This modification can serve several purposes, including:
Improving Bioavailability : Cyclizing a peptide with an Ahx linker can make it less susceptible to degradation by proteases. nih.gov
Altering Receptor Affinity : Replacing non-essential amino acid residues with an Ahx spacer has been shown to radically alter the affinity and agonist activity of neuropeptides for their receptors. nih.gov
Enhancing Stability : The introduction of the non-natural Ahx component can improve the metabolic stability of a peptide. nih.gov
This strategic use of the Ahx linker allows researchers to fine-tune the properties of peptides, leading to the development of more potent enzyme inhibitors, more stable therapeutic candidates, and more effective diagnostic and research tools.
Role in Polymer Science and Functional Materials Research
Precursor in Polyamide and Copolyamino Acid Synthesis
Benzyl (B1604629) 6-aminohexanoate (B3152083) hydrochloride functions as a key precursor in the synthesis of specialized polyamides and copolyamino acids. Its structure is fundamentally based on 6-aminohexanoic acid, the hydrolytic precursor to ε-caprolactam, which is the monomer for Polyamide 6. nih.gov The presence of protecting groups on both the amino and carboxyl termini allows for its use in controlled polymerization strategies that are not feasible with the unprotected monomer.
The benzyl ester is a widely used protecting group for carboxylic acids in peptide synthesis and related polymerizations. mdpi.com This protection is crucial for preventing unwanted side reactions and directing the polymerization to occur exclusively through the amino group after its deprotection. The general strategy involves neutralizing the hydrochloride salt to free the primary amine, which can then act as a nucleophile to attack an activated carboxyl group of another monomer, initiating chain growth. nih.gov
| Functional Group | Form in Compound | Role in Polymerization | Deprotection/Activation Method |
|---|---|---|---|
| Amino Group | Hydrochloride Salt (-NH₃⁺Cl⁻) | Protected (inactive) form. Prevents nucleophilic attack and side reactions. | Neutralization with a base to yield the free amine (-NH₂). |
| Carboxyl Group | Benzyl Ester (-COOBn) | Protected (inactive) form. Prevents participation in condensation reactions. Allows for polymerization through the amine. | Catalytic hydrogenation or acid/base hydrolysis to yield the free carboxylic acid (-COOH). |
| Hexanoate (B1226103) Backbone | -(CH₂)₅- | Provides a flexible, hydrophobic spacer unit within the polymer chain. | N/A (Structural component). |
Functionalization of Polymeric Systems (e.g., Poly(2-oxazoline)s) with Pendant Amino Groups
Poly(2-oxazoline)s (PAOx) are a class of polymers known for their biocompatibility, low immunogenicity, and high potential for functionalization. These properties make them excellent candidates for biomedical applications. One key strategy for enhancing their functionality is the introduction of pendant groups along the polymer side chain. While this compound is not typically used to directly introduce a pendant amino group, its primary amine makes it a candidate for grafting onto a pre-functionalized polymer backbone.
A more common and controlled method for introducing pendant amino groups involves the polymerization of a 2-oxazoline monomer that already contains a protected amino function in its side chain. tu-dresden.deacs.org This monomer is copolymerized with a non-functional monomer like 2-ethyl-2-oxazoline (B78409) to control the density of the functional groups. After polymerization, the protecting groups are removed to reveal the pendant primary amino groups. These amino groups can serve as reactive sites for conjugating biomolecules or for cross-linking.
Alternatively, post-polymerization modification can be employed. Polymers such as poly(2-isopropenyl-2-oxazoline) (PIPOx) feature reactive oxazoline (B21484) rings as pendant groups, which can undergo ring-opening reactions with nucleophiles like carboxylic acids or amines. nih.govmdpi.com The free amine of neutralized Benzyl 6-aminohexanoate could theoretically react with such a backbone, grafting the 6-aminohexanoate benzyl ester moiety onto the polymer. This would introduce a flexible spacer arm with a terminal (protected) carboxylic acid.
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Functional Monomer Polymerization | Copolymerization of a standard 2-oxazoline with a monomer containing a protected functional group (e.g., a protected amine). tu-dresden.de | Excellent control over the density and distribution of functional groups. High efficiency. | Requires synthesis of specialized functional monomers. |
| Post-Polymerization Modification | A pre-formed polymer with reactive side chains is treated with a functional molecule (e.g., an amine). nih.gov | Allows for the use of commercially available polymers. Versatile for introducing various functionalities. | Reactions may not go to completion, leading to heterogeneous functionalization. Potential for side reactions. |
| Functional Initiators/Terminators | Introduction of a single functional group at the beginning or end of the polymer chain. | Precise placement of one or two functional groups per chain. | Limited to chain-end functionalization, not suitable for pendant groups. |
Investigation in Hydrogel and Material Scaffold Development
Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water, making them highly suitable for biomedical applications such as drug delivery and tissue engineering. mdpi.com Similarly, material scaffolds provide structural support for cell growth and tissue regeneration. nih.gov The polymers derived from or functionalized with 6-aminohexanoic acid moieties are of great interest in the development of these advanced materials.
Polymers containing pendant amino or carboxylic acid groups are ideal precursors for forming chemically cross-linked hydrogels. For example, PAOx or poly(amino acid)s functionalized with these groups can be reacted with difunctional cross-linking agents to form a stable 3D network. tu-dresden.denih.gov The incorporation of the 6-aminohexanoate unit, derived from a precursor like this compound, can significantly influence the properties of the resulting hydrogel. The flexible six-carbon spacer can affect the network's mesh size, swelling behavior, and mechanical properties, while its inherent nature can influence the material's biodegradability. nih.gov
In the context of material scaffolds, copolyamino acids containing 6-aminocaproic acid have been investigated for their biocompatibility and degradation profiles. nih.govresearchgate.net Scaffolds made from such polymers can be designed to degrade at a rate that matches the growth of new tissue. The ability to create well-defined copolymers using protected monomers like this compound allows for precise control over these properties, making it a valuable tool in the rational design of materials for regenerative medicine. researchgate.netrsc.org
| Polymer Type | Role of 6-Aminohexanoate Unit | Application Area | Reference |
|---|---|---|---|
| Copolyamino Acids | Provides flexibility and hydrophobicity; influences degradation rate. | Biodegradable films and material scaffolds. | nih.govresearchgate.net |
| Functionalized Poly(2-oxazoline)s | Can be grafted as a pendant spacer arm for further functionalization or to modulate properties. | Precursors for cross-linked hydrogels. | tu-dresden.denih.gov |
| Polyamide 6 (Nylon 6) | The fundamental repeating monomer unit. | Synthetic fibers and engineering plastics. | nih.gov |
Mechanistic and Reaction Pathway Investigations
Elucidation of Reaction Mechanisms Involving the Benzyl (B1604629) Ester and Amine Moiety (e.g., Amadori Rearrangement)
The chemical reactivity of Benzyl 6-aminohexanoate (B3152083) hydrochloride is characterized by the distinct functionalities of its benzyl ester and primary amine groups. The benzyl ester can undergo typical ester reactions, such as hydrolysis or transesterification, while the primary amine can participate in a variety of nucleophilic reactions. A notable reaction pathway involving the amine moiety is the Amadori rearrangement, a well-documented reaction in carbohydrate chemistry. wikipedia.orgbiosyn.com
The Amadori rearrangement is an acid or base-catalyzed isomerization of the N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org The reaction commences with the formation of a Schiff base (an imine) from the condensation of a reducing sugar with a primary amine. This is followed by an intramolecular rearrangement to form a more stable aminoketose, known as the Amadori product. encyclopedia.pub
While specific studies on the Amadori rearrangement with Benzyl 6-aminohexanoate hydrochloride are not extensively documented, research on closely related compounds, such as 6-aminohexanoic acid hydrochloride and its methyl ester, provides strong evidence for the participation of the 6-aminohexanoate backbone in this reaction. For instance, the Amadori rearrangement has been successfully carried out using 6-aminohexanoic acid hydrochloride and 6-aminohexanoic acid methyl ester hydrochloride with various sugars. nih.govresearchgate.net In these reactions, the free amine, liberated from the hydrochloride salt, reacts with the sugar to form the corresponding Amadori products. nih.gov
The general mechanism for the Amadori rearrangement involving an amino acid ester like Benzyl 6-aminohexanoate is depicted below:
Formation of the Schiff Base: The primary amine of the 6-aminohexanoate moiety attacks the carbonyl carbon of a reducing sugar, followed by dehydration to form a protonated Schiff base.
Rearrangement: The protonated imine undergoes tautomerization to an enol form. This is the key rearrangement step, which is catalyzed by an acid or base.
Formation of the Ketoamine: The enol intermediate then tautomerizes to the more stable keto form, yielding the 1-amino-1-deoxy-ketose, the Amadori product.
The reaction conditions, such as solvent and the presence of a base to liberate the free amine from its hydrochloride salt, are crucial for the successful synthesis of the Amadori product. nih.gov
Stereochemical Control and Chiral Synthesis Considerations in Derivatization
This compound itself is an achiral molecule as it does not possess a stereocenter. However, derivatization of this compound can lead to the formation of chiral centers, making stereochemical control a critical aspect of its synthetic transformations. The principles of asymmetric synthesis can be applied to control the stereochemical outcome of these reactions.
The introduction of chirality can be achieved through various strategies, including:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.
Chiral Catalysis: Asymmetric catalysts, such as chiral metal complexes or organocatalysts, can be employed to favor the formation of one enantiomer or diastereomer over another. For example, catalytic asymmetric benzylation reactions of N-unprotected amino acid esters have been developed using a ternary catalyst system. nih.gov
Substrate-Controlled Diastereoselectivity: If a chiral center is introduced into the molecule, it can influence the stereochemical outcome of subsequent reactions at other positions.
For instance, in the synthesis of β-amino esters, a highly stereoselective trichlorosilane-mediated reduction of N-benzyl enamines has been developed, demonstrating the potential for high stereocontrol in reactions involving similar structures. rsc.org The synthesis of substituted proline benzyl esters from β-amido aldehydes and benzyl diazoacetate also highlights methods for achieving high diastereoselectivity. acs.org
The enantiomeric purity of the resulting chiral derivatives is a key consideration. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for determining the enantiomeric excess of the products. nih.gov It is also important to consider the potential for racemization during synthesis and purification, especially when dealing with amino acid benzyl esters which can be susceptible to racemization under certain conditions. researchgate.netunimi.it
Studies on Supramolecular Interactions in Compound Assemblies
The molecular structure of this compound, featuring a flexible aliphatic chain, a benzyl ester group, and an ammonium (B1175870) group, provides multiple sites for non-covalent interactions. These interactions can lead to the formation of ordered supramolecular assemblies in the solid state and in solution.
The key supramolecular interactions that can be anticipated for this compound include:
Hydrogen Bonding: The ammonium group (-NH3+) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester and the chloride counter-ion are potential hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal packing of the hydrochloride salt.
π-π Stacking: The aromatic benzyl groups can interact through π-π stacking, further stabilizing the supramolecular architecture.
The study of supramolecular hydrogels formed from amino acid derivatives demonstrates the importance of these non-covalent interactions in creating organized, functional materials. The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking in these systems is crucial for the formation of stable gel networks.
Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the detailed structural elucidation of Benzyl (B1604629) 6-aminohexanoate (B3152083) hydrochloride, providing insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the carbon-hydrogen framework of the molecule. Although specific spectral data for Benzyl 6-aminohexanoate hydrochloride is not widely published, the expected chemical shifts can be inferred from closely related and well-characterized precursors, such as benzyl 6-hydroxyhexanoate. The presence of the hydrochloride salt would primarily affect the chemical shift of the protons and carbons near the amino group.
¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the protons of the benzyl group would appear as a multiplet in the aromatic region (approximately 7.30-7.40 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely be observed as a singlet around 5.11 ppm. The methylene group adjacent to the ester oxygen (-O-CH₂-) is expected to resonate at a similar chemical shift. The protons of the hexanoate (B1226103) chain would appear as a series of multiplets in the upfield region. The methylene group alpha to the ester carbonyl (-C(=O)-CH₂-) would be expected around 2.37 ppm, while the methylene group adjacent to the amino group (-CH₂-NH₃⁺) would be shifted downfield due to the electron-withdrawing effect of the protonated amine.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |
| Benzylic (C₆H₅CH₂ ) | ~5.11 | Singlet |
| Methylene alpha to ester (-C(=O)CH₂ -) | ~2.37 | Triplet |
| Methylene adjacent to amine (-CH₂ -NH₃⁺) | Downfield shifted | Multiplet |
| Other methylene groups | Upfield region | Multiplets |
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield, around 173.6 ppm. The carbons of the aromatic ring would resonate in the 128-136 ppm region. The benzylic carbon and the carbon of the methylene group attached to the ester oxygen are expected at approximately 66.2 ppm. The carbons of the hexanoate chain would appear at distinct chemical shifts, with the carbon alpha to the carbonyl group around 34.2 ppm and the carbon adjacent to the amino group shifted due to the protonation. rsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (-C =O) | ~173.6 |
| Aromatic (ipso-carbon) | ~136.0 |
| Aromatic (other) | 128.2 - 128.6 |
| Benzylic (-O-C H₂-Ph) | ~66.2 |
| Methylene alpha to ester (-C(=O)C H₂-) | ~34.2 |
| Methylene adjacent to amine (-C H₂-NH₃⁺) | Shifted |
| Other methylene carbons | 24.7 - 32.3 |
Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For the free base, Benzyl 6-aminohexanoate, the exact mass is reported as 221.14200 amu. vulcanchem.com In mass spectrometry, the molecule is expected to ionize and fragment in predictable ways. Common fragmentation patterns would include the loss of the benzyl group (C₇H₇⁺, m/z = 91) or the benzyloxy group (C₇H₇O•, m/z = 107), and cleavage at various points along the hexanoate chain. The presence of the hydrochloride would not be directly observed in the same way, as the analysis is typically of the protonated free base [M+H]⁺.
Interactive Data Table: Predicted Mass Spectrometry Fragments for Benzyl 6-aminohexanoate
| Fragment | Predicted m/z |
| [M+H]⁺ (protonated molecule) | 222.1492 |
| [M-C₇H₇]⁺ (loss of benzyl group) | 130.0811 |
| [C₇H₇]⁺ (benzyl cation) | 91.0548 |
| Fragmentation of the hexanoate chain | Various |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound and identifying any impurities. A reversed-phase HPLC method would be suitable, likely employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase could be run in an isocratic or gradient mode to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl group provides a chromophore that absorbs UV light, typically around 254 nm. The retention time of the main peak corresponding to this compound would be a key parameter for its identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying trace impurities and for confirming the identity of the main component in complex mixtures. The chromatographic conditions would be similar to those used in HPLC. The mass spectrometer would be set to monitor for the protonated molecule of Benzyl 6-aminohexanoate ([M+H]⁺ at m/z 222.1492) and its characteristic fragments, providing a high degree of confidence in the analytical results. LC-MS is also an invaluable tool for real-time monitoring of the conversion of starting materials to the desired product during synthesis. rsc.org
Q & A
Q. What are the established synthetic routes for Benzyl 6-aminohexanoate hydrochloride?
this compound is typically synthesized via esterification of 6-aminohexanoic acid followed by benzylation. A common method involves reacting 6-aminocaproic acid with benzyl alcohol in the presence of hydrochloric acid to form the hydrochloride salt. For example, methyl 6-aminohexanoate hydrochloride (a related ester) is synthesized by treating 6-aminocaproic acid with methanol and HCl under reflux, followed by purification via crystallization . Coupling agents like EDC and HOBt are often employed to minimize side reactions and improve yield in analogous esterifications .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and purity. For example, NMR of similar compounds shows peaks corresponding to ester carbonyls (~165-175 ppm) and aromatic benzyl groups (~125-140 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. HRMS data for a related compound (m/z 397.1521 [M+H]) aligns with theoretical calculations .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane (e.g., Rf = 0.80 in ethyl acetate) .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Impervious gloves are critical due to potential hydrolysis reactions with moisture .
- Ventilation : Work in a fume hood to avoid inhalation of HCl vapors released during synthesis or degradation .
- Spill Management : Neutralize acid residues with sodium bicarbonate and absorb spills using inert materials like vermiculite .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Coupling Agents : Use EDC/HOBt to activate carboxyl groups, reducing racemization and improving coupling efficiency .
- Solvent Selection : Anhydrous dichloromethane (DCM) minimizes side reactions like hydrolysis .
- Stoichiometry : A 1.5:1 molar ratio of benzyl alcohol to 6-aminohexanoic acid ensures complete esterification. Excess HCl drives salt formation .
Q. How can researchers address contamination by unreacted starting materials or byproducts?
- Purification Techniques :
- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted 6-aminocaproic acid .
- Column Chromatography : Silica gel columns with gradient elution (e.g., 5–20% methanol in DCM) separate ester products from benzyl alcohol derivatives .
Q. What strategies validate the stability of this compound under experimental conditions?
Q. How is this compound utilized in peptidomimetic drug design?
this compound serves as a spacer in peptidomimetics, linking pharmacophores while enhancing metabolic stability. For example, it is conjugated to oxazolidinone scaffolds to mimic peptide backbones, as demonstrated in analogs showing antiviral activity . The benzyl ester group improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
